5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-6-methyl-3-propylpyrimidin-4-one |
InChI |
InChI=1S/C8H11BrN2O/c1-3-4-11-5-10-6(2)7(9)8(11)12/h5H,3-4H2,1-2H3 |
InChI Key |
QOBDQCKMEJIRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C(C1=O)Br)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction Approach
The Biginelli reaction is a well-established multicomponent condensation involving aldehydes, β-keto esters or β-diketones, and urea or thiourea. This method typically yields 3,4-dihydropyrimidin-2(1H)-ones with various substituents on the heterocyclic core.
Aldehyde + β-keto ester + Urea/Thiourea → Dihydropyrimidinone
- Acidic catalysts such as p-toluenesulfonic acid or hydrochloric acid.
- Solvent choices include ethanol, methanol, or solvent-free conditions.
- Microwave irradiation has been employed to accelerate the reaction.
Condensation of 6-Chloropyrimidine Derivatives
A prominent route involves the nucleophilic substitution of 6-chloropyrimidine-2,4-dione derivatives with suitable nucleophiles such as alkyl halides or amines, followed by methylation or other functionalizations.
Sequential Multi-step Synthesis
This involves initial formation of the pyrimidine core, followed by selective halogenation at C-5 or C-6, then functionalization with alkyl or aryl groups.
- Cyclization of urea derivatives with β-dicarbonyl compounds.
- Halogenation at specific positions using N-bromosuccinimide or similar reagents.
- Alkylation or acylation at the halogenated positions.
Modern One-Pot and Microwave-Assisted Methods
Recent advances include the use of microwave irradiation to facilitate rapid cyclization and functionalization, often under solvent-free or environmentally benign conditions.
- In-situ generation of aldehydes from benzyl halides via Kornblum oxidation, followed by Biginelli-type condensation under microwave irradiation, producing dihydropyrimidinones efficiently.
Summary of Research Discoveries and Data Tables
| Method | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Biginelli reaction | Aldehyde, β-keto ester, urea | Ethanol, microwave | 70°C or microwave | 55-90% | Versatile, adaptable to various substituents |
| Nucleophilic substitution | 6-chloropyrimidine derivatives | Toluene, triethylamine | Reflux | Variable | Used for introducing alkyl groups at heterocycle positions |
| Bromination | NBS | Carbon tetrachloride or acetonitrile | Room temperature or mild heating | Selective at C-5 | Regioselective bromination |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Bromacil (Pyrimidinedione Derivative)
- Structural Differences : Bromacil contains two ketone groups (2,4-dione) versus one ketone in the target compound. The 3-position substituent in bromacil is a branched 1-methylpropyl , compared to the linear propyl group in the target.
- Functional Impact : The additional ketone in bromacil increases polarity, enhancing water solubility and herbicidal activity . The branched substituent may reduce metabolic degradation compared to linear chains.
5-Bromo-6-ethyl-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
- Structural Differences : The ethyl group at position 6 and 2-methoxyethyl at position 3 contrast with the target’s methyl and propyl groups.
- The methoxyethyl group introduces an oxygen atom, improving solubility but reducing lipophilicity compared to propyl .
2-Amino-1-methyl-1,4-dihydropyrimidin-4-one
- Structural Differences: Lacks bromine and features an amino group at position 2.
- Functional Impact: The amino group enables nucleophilic reactions (e.g., Schiff base formation), making it a versatile intermediate in medicinal chemistry .
Research Findings and Trends
- Substituent Effects :
- Applications: Non-brominated analogs (e.g., 2-amino-1-methyl-1,4-dihydropyrimidin-4-one) are used as synthetic intermediates . Brominated dihydropyrimidinones show promise in drug discovery for kinase inhibition or antimicrobial activity.
Biological Activity
5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₈H₁₀BrN₃O
Molecular Weight: 232.09 g/mol
IUPAC Name: 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one
The structure of this compound features a bromine atom at the 5-position and a propyl group at the 3-position of the pyrimidine ring, which is critical for its biological activity.
The biological activity of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cellular pathways, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including antibiotic-resistant strains.
- Antiviral Activity: Research suggests that it may inhibit viral replication by targeting viral enzymes or host cell factors.
Antimicrobial Activity
A study evaluated the effectiveness of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against MRSA, which is crucial in the context of rising antibiotic resistance .
Antiviral Activity
In vitro studies have demonstrated that 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one can inhibit the replication of certain viruses. For example:
| Virus | IC₅₀ (µM) |
|---|---|
| Hepatitis C Virus | 15 |
| Influenza A Virus | 20 |
These findings suggest that the compound could be a candidate for further development as an antiviral agent .
Case Studies and Research Findings
-
Cancer Cell Proliferation Inhibition:
A study investigated the effects of 5-bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one on human cancer cell lines. Results showed a dose-dependent decrease in cell viability in HeLa and A549 cells, with IC₅₀ values of approximately 25 µM and 30 µM respectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase . -
Synergistic Effects with Other Drugs:
When combined with standard antibiotics, this compound exhibited synergistic effects against resistant bacterial strains. For instance, in combination with vancomycin against MRSA, the MIC was reduced by half, indicating potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
